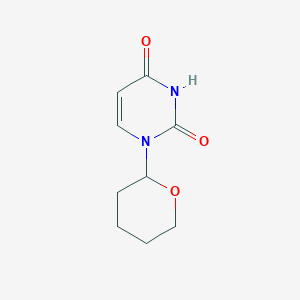![molecular formula C10H11ClN2 B12913792 3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12913792.png)
3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring The compound is characterized by the presence of a 3-chloropropyl group attached to the nitrogen atom of the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine typically involves the reaction of 3-chloropropylamine with a suitable pyrrole derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the 3-chloropropylamine is reacted with a halogenated pyrrole in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like triethylamine are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce pyridine N-oxides.
科学研究应用
3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Research: It serves as a probe or ligand in studies involving biological targets, such as enzymes or receptors.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloropropyl group allows for covalent binding to nucleophilic sites on proteins, potentially leading to inhibition or activation of the target . The pyridine and pyrrole rings contribute to the compound’s ability to engage in π-π interactions and hydrogen bonding, further influencing its biological activity.
相似化合物的比较
Similar Compounds
1-(3-Chloropropyl)-3-phenylbenzothieno-[2,3-c]pyridine: This compound features a benzothieno ring fused to a pyridine ring and has similar synthetic routes and applications.
Pyridodipyrimidine Derivatives: These compounds contain fused pyridine and pyrimidine rings and exhibit similar biological activities.
Benzothieno[3,2-g]indolizinium Salts: These compounds are synthesized from similar starting materials and have comparable chemical properties.
Uniqueness
3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its specific structural features, such as the fused pyridine-pyrrole ring system and the presence of the chloropropyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H11ClN2 |
|---|---|
分子量 |
194.66 g/mol |
IUPAC 名称 |
3-(3-chloropropyl)-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C10H11ClN2/c11-4-1-2-8-6-13-10-7-12-5-3-9(8)10/h3,5-7,13H,1-2,4H2 |
InChI 键 |
DIRGNBWFUQDQRA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=C1C(=CN2)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine](/img/structure/B12913713.png)
![Isoxazole, 4,5-dihydro-3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B12913715.png)

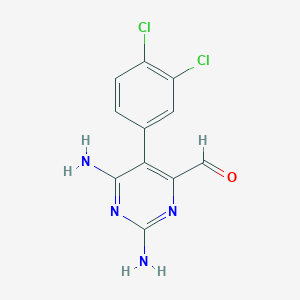
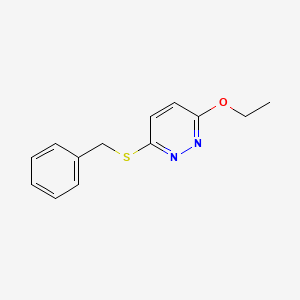

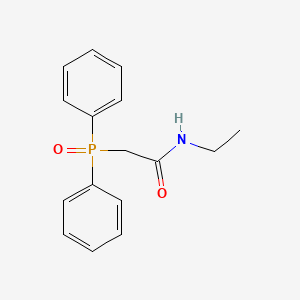
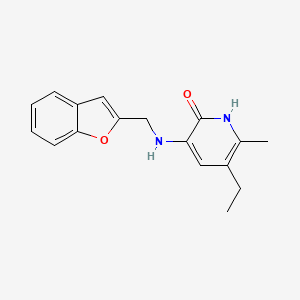


![Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12913772.png)
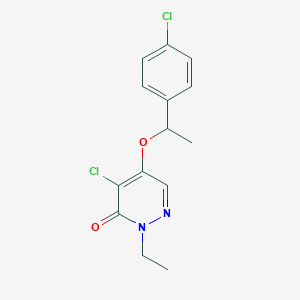
![(3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913783.png)
